3,5-Dichloro-2-methylbenzylamine
Overview
Description
3,5-Dichloro-2-methylbenzylamine , also known by its synonyms DCMB or LY-78335 , is an organic compound with the empirical formula C₈H₉Cl₂N · HCl . It is a solid, white crystalline substance . The compound belongs to the class of benzylamines , which are commonly used as intermediates in organic synthesis and pharmaceutical production .
Synthesis Analysis
The synthetic pathway for This compound involves chlorination of the corresponding 2-methylbenzylamine . This process introduces chlorine atoms at the 3rd and 5th positions of the benzene ring. The resulting compound is then hydrochlorinated to yield the final product .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). The two chlorine atoms are positioned at the 3rd and 5th carbon atoms on the benzene ring. The compound’s molecular weight is approximately 226.53 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving This compound may vary, it can participate in typical amine reactions, such as nucleophilic substitution, acylation, and condensation reactions. Researchers have explored its reactivity in the context of drug discovery and synthesis .
Physical and Chemical Properties Analysis
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 3,5-Dichloro-2-methylbenzylamine should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data and hazards associated with this compound can be found in relevant Material Safety Data Sheets (MSDS) .
Properties
IUPAC Name |
(3,5-dichloro-2-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDPAGXTBNODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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